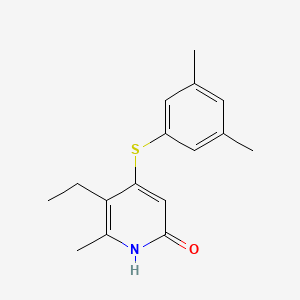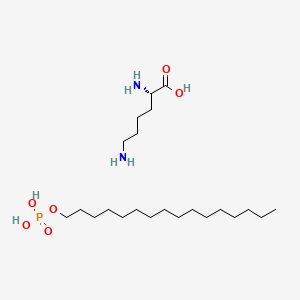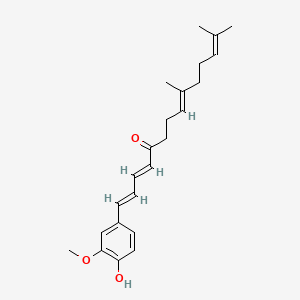
2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-ethyl-6-((3-methylphenyl)seleno)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-ethyl-6-((3-methylphenyl)seleno)- is a heterocyclic compound that belongs to the pyrimidinedione family. This compound is characterized by the presence of a pyrimidine ring fused with a seleno group, which imparts unique chemical and biological properties. Pyrimidinedione derivatives are known for their wide range of biological activities, including anticancer, antiviral, and antibacterial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-ethyl-6-((3-methylphenyl)seleno)- typically involves a multi-step process starting from readily available precursors. One common method involves the reaction of ethyl acetoacetate with urea under acidic conditions to form the pyrimidinedione core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-ethyl-6-((3-methylphenyl)seleno)- undergoes various chemical reactions, including:
Oxidation: The seleno group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to form the corresponding selenol.
Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Selenol derivatives.
Substitution: Various alkyl or aryl substituted pyrimidinedione derivatives.
Wissenschaftliche Forschungsanwendungen
2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-ethyl-6-((3-methylphenyl)seleno)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Medicine: Investigated for its antiviral properties, particularly against HIV-1.
Wirkmechanismus
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-ethyl-6-((3-methylphenyl)seleno)- involves its interaction with specific molecular targets. The seleno group is known to interact with thiol groups in proteins, leading to the inhibition of enzyme activity. This compound can also intercalate into DNA, disrupting the replication process and leading to cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Benzyl-1-(ethoxymethyl)-5-isopropylpyrimidine-2,4-dione (MKC-442)
- 6-Benzyl-1-(benzyloxymethyl)-5-isopropylpyrimidine-2,4-dione (TNK-651)
- 1-[(2-Hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT)
Uniqueness
Compared to similar compounds, 2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-ethyl-6-((3-methylphenyl)seleno)- is unique due to the presence of the seleno group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research in medicinal chemistry and material science .
Eigenschaften
CAS-Nummer |
172256-01-8 |
|---|---|
Molekularformel |
C16H20N2O3Se |
Molekulargewicht |
367.3 g/mol |
IUPAC-Name |
1-(ethoxymethyl)-5-ethyl-6-(3-methylphenyl)selanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H20N2O3Se/c1-4-13-14(19)17-16(20)18(10-21-5-2)15(13)22-12-8-6-7-11(3)9-12/h6-9H,4-5,10H2,1-3H3,(H,17,19,20) |
InChI-Schlüssel |
JBSKPLPQKURYSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N(C(=O)NC1=O)COCC)[Se]C2=CC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


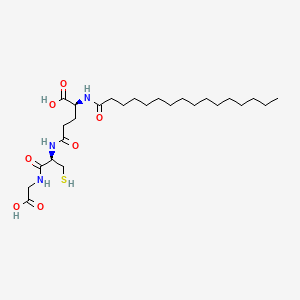
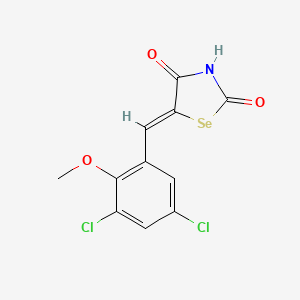



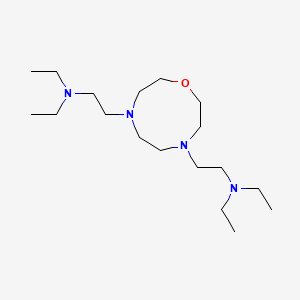

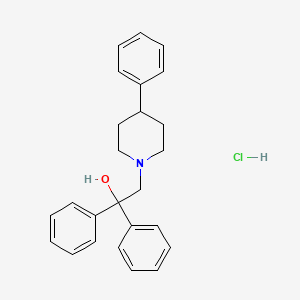
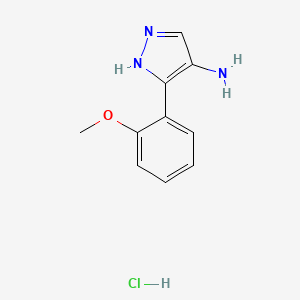
![(1R,3R,8R,12Z,17R,18R,19Z,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B12732133.png)
